molecular formula C7H5I3O B1609085 2,3,5-Triiodobenzyl alcohol CAS No. 31075-53-3

2,3,5-Triiodobenzyl alcohol

Cat. No.: B1609085
CAS No.: 31075-53-3
M. Wt: 485.83 g/mol
InChI Key: KFZNKUWVRXKLJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Triiodobenzyl alcohol can be synthesized through the iodination of benzyl alcohol. The process involves the reaction of benzyl alcohol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 2, 3, and 5 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triiodobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 2,3,5-triiodobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to 2,3,5-triiodobenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like PCC and potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound include 2,3,5-triiodobenzaldehyde, 2,3,5-triiodobenzylamine, and 2,3,5-triazidobenzyl alcohol .

Mechanism of Action

The mechanism of action of 2,3,5-Triiodobenzyl alcohol in biological systems involves its interaction with molecular targets through its iodine atoms. The high atomic number of iodine enhances the compound’s radiopacity, making it useful in imaging applications. Additionally, the hydroxymethyl group allows for further functionalization, enabling the compound to be incorporated into larger molecular structures for targeted delivery and imaging .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triiodophenol: Similar to 2,3,5-Triiodobenzyl alcohol, this compound contains three iodine atoms on a benzene ring but differs in the position of the hydroxyl group.

    3,4,5-Triiodobenzoic acid: This compound has three iodine atoms and a carboxyl group, making it structurally similar but functionally different due to the presence of the carboxyl group.

    2,3,5-Triiodobenzoic acid: Similar in iodine content but contains a carboxyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to its specific arrangement of iodine atoms and the presence of a hydroxymethyl group, which provides versatility in chemical reactions and applications. Its high iodine content makes it particularly valuable in imaging and radiopaque applications .

Properties

IUPAC Name

(2,3,5-triiodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNKUWVRXKLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393026
Record name 2,3,5-Triiodobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31075-53-3
Record name 2,3,5-Triiodobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Triiodobenzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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